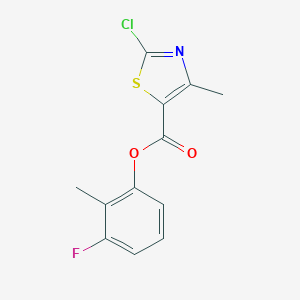![molecular formula C18H20N6S B287453 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound with potential applications in scientific research.
作用機序
The mechanism of action of 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves binding to the catalytic site of PDE10A and inhibiting its activity. This leads to an increase in the levels of certain neurotransmitters in the brain, which may have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can increase the levels of several neurotransmitters in the brain, including dopamine and cAMP. These effects suggest that this compound may have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease.
実験室実験の利点と制限
One advantage of using 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its specificity for PDE10A. This allows researchers to study the function of this protein in a more targeted way. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential therapeutic effects in animal models of neurological disorders. Another direction is to develop more potent and selective inhibitors of PDE10A based on the structure of this compound. Finally, research could be done to investigate the potential toxicity of this compound and ways to mitigate it.
合成法
The synthesis of 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process. The starting material is 3,5-dimethylphenyl hydrazine, which is reacted with ethyl acetoacetate to form 3,5-dimethylphenyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form 3,5-dimethylphenyl-1H-pyrazole-4-carboxylic acid thiosemicarbazide. The final step involves the reaction of this intermediate with propyl iodide and sodium hydroxide to form the desired compound.
科学的研究の応用
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research as a chemical probe for studying the function of certain proteins. Specifically, it has been shown to bind to and inhibit the activity of a protein called PDE10A, which is involved in the regulation of neurotransmitters in the brain. By inhibiting PDE10A, this compound may have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease.
特性
製品名 |
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C18H20N6S |
分子量 |
352.5 g/mol |
IUPAC名 |
3-(3,5-dimethylphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20N6S/c1-5-6-14-10-15(23(4)21-14)17-22-24-16(19-20-18(24)25-17)13-8-11(2)7-12(3)9-13/h7-10H,5-6H2,1-4H3 |
InChIキー |
QAWCWYHBVVXVSP-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C)C |
正規SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)












